

Chloroformamidine hydrochloride discovery and history

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

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An In-Depth Technical Guide to **Chloroformamidine Hydrochloride**: From Historical Curiosity to a Cornerstone of Modern Synthesis

Abstract

Chloroformamidine hydrochloride, a compound that languished for decades as a mere laboratory curiosity, has emerged as a powerful and versatile reagent in modern organic chemistry. Its journey from a difficult-to-prepare substance to a key building block is a compelling narrative of chemical innovation. This guide provides a comprehensive overview of the discovery, history, synthesis, and multifaceted applications of **chloroformamidine hydrochloride**. We will explore its pivotal role as a guanylation agent and a precursor for complex heterocyclic systems, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

The Amidine Functional Group: A Primer

Before delving into the specifics of **chloroformamidine hydrochloride**, it is essential to understand the chemical class to which it belongs. Amidines are organic compounds characterized by the $-\text{C}(=\text{NH})-\text{NH}_2$ functional group.^[1] Their unique electronic structure, featuring a nitrogen-carbon-nitrogen backbone, imparts strong basicity and significant hydrogen bonding capabilities.^[2] This functionality is a cornerstone in medicinal chemistry, appearing as a critical scaffold in a wide array of therapeutic agents, including antibacterial, antiviral, and antiprotozoal drugs.^{[1][3]} The historical significance of amidine chemistry can be

traced back to the Pinner reaction of 1877, which represented the earliest reported synthesis and remains a foundational method today.[\[2\]](#)

Discovery and Early History: A Tale of Two Syntheses

Chloroformamidine hydrochloride (CAS RN: 29671-92-9) has been a known chemical entity for nearly a century.[\[4\]](#) Its initial discovery, however, did not immediately translate into widespread use. The earliest synthetic route involved the direct combination of free cyanamide with hydrogen chloride.[\[4\]](#)[\[5\]](#)

This method, while chemically straightforward, was fraught with practical difficulties. The preparation of free cyanamide is challenging, and the compound itself is notoriously unstable.[\[5\]](#) Consequently, **chloroformamidine hydrochloride** remained largely a "laboratory curiosity," its potential unrealized due to the impracticality of its synthesis.[\[5\]](#)

A pivotal breakthrough occurred with the development of a process to prepare chloroformamidine salts directly from lime nitrogen (calcium cyanamide), a readily available industrial chemical.[\[5\]](#) A 1955 patent detailed a method of treating calcium cyanamide with hydrochloric acid to produce a solution of **chloroformamidine hydrochloride** directly.[\[5\]](#) This innovation was surprising given the known instability of cyanamide, yet it provided the first scalable and practical route to the compound, paving the way for its broader investigation and application.[\[5\]](#) This development marked the transition of **chloroformamidine hydrochloride** from a chemical rarity to a viable synthetic intermediate.

Physicochemical Properties

The hydrochloride salt form of chloroformamidine is a stable, well-crystallized substance, particularly when compared to its free base counterpart.[\[5\]](#)[\[6\]](#) This stability and improved solubility make it convenient for both laboratory and industrial applications.[\[6\]](#)

Property	Value	Reference(s)
CAS Number	29671-92-9	[7] [8]
Molecular Formula	CH ₃ CIN ₂ ·HCl	[7]
Molecular Weight	114.96 g/mol	[7] [9]
Appearance	White to off-white crystalline powder	[7] [10] [11]
Melting Point	170-181 °C (decomposes)	[7] [10]
Synonyms	Carbamimidic chloride hydrochloride, Urea chloride hydrochloride	[7] [10]
Storage Conditions	Store at 2-8 °C, protect from moisture	[7]

Synthesis and Mechanism

The most common and reliable laboratory-scale synthesis of **chloroformamidine hydrochloride** reverts to the original concept of reacting cyanamide with hydrogen chloride, but under carefully controlled conditions to ensure high yield and purity.

Experimental Protocol: Synthesis from Cyanamide

This protocol is based on a well-established procedure for the preparation of high-purity **chloroformamidine hydrochloride**.[\[10\]](#)

Materials:

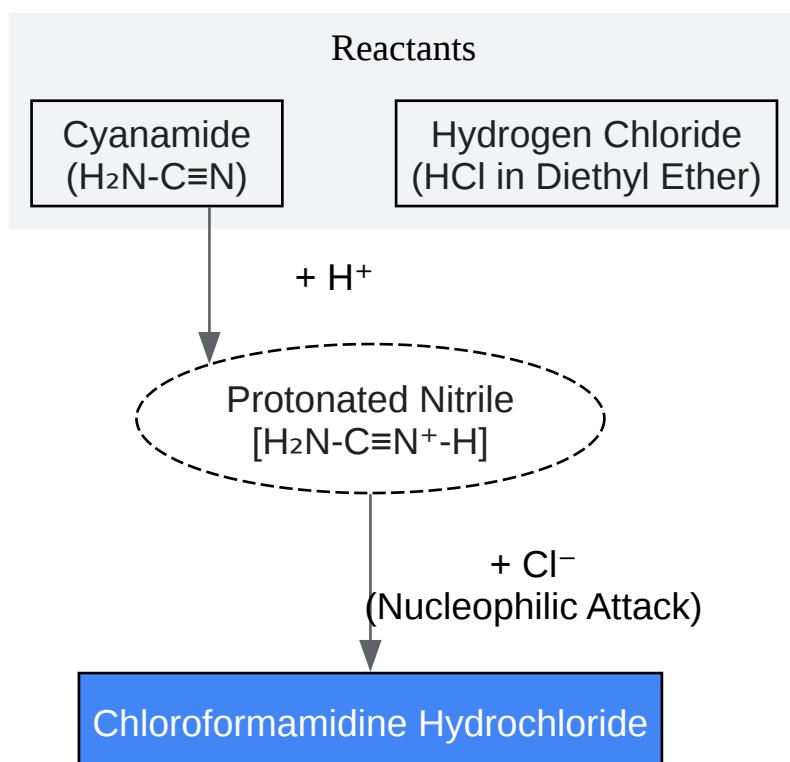
- Cyanamide (50.0 g, 1.19 mol)
- Diethyl ether (anhydrous, 900 ml)
- Hydrogen chloride solution in diethyl ether (e.g., 2 M solution)

Procedure:

- Dissolve cyanamide (50.0 g, 1.19 mol) in 900 ml of anhydrous diethyl ether in a reaction vessel equipped with a magnetic stirrer and a dropping funnel.
- Cool the resulting solution to 0 °C using an ice bath. The low temperature is critical to manage the exothermic nature of the reaction and prevent the formation of unwanted byproducts.
- Slowly add an ethereal solution of hydrogen chloride (approximately 450 g of a 29% solution, or equivalent) to the cooled cyanamide solution. The rate of addition should be carefully controlled to maintain the internal temperature below +5 °C.
- Upon addition of HCl, a white precipitate of **chloroformamidine hydrochloride** will begin to form.
- After the complete addition of the HCl solution, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.
- Collect the white precipitate by vacuum filtration.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the product under vacuum at a low temperature (e.g., 30 °C) to afford pure **chloroformamidine hydrochloride** as a white crystalline solid.

Yield: 95-97%

Synthesis Pathway Diagram



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Caption: Synthesis of Chloroformamidine HCl from Cyanamide.

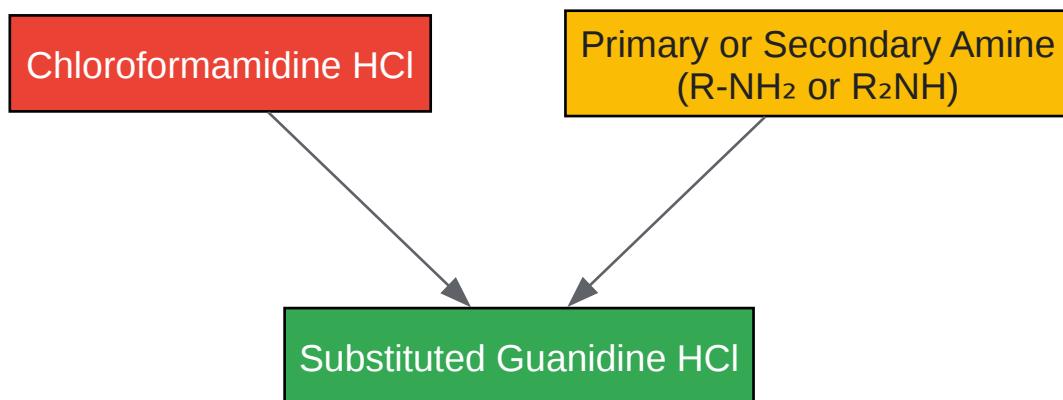
The Reagent of Choice: Applications in Modern Synthesis

The true value of **chloroformamidine hydrochloride** lies in its reactivity as a versatile electrophilic building block.^[7] Its stability as a salt and its ability to act as a precursor to highly reactive intermediates make it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.^{[6][12]}

Guanidine Synthesis: The Premier Application

The most significant application of **chloroformamidine hydrochloride** is as an efficient reagent for guanylation—the synthesis of the guanidine functional group.^[10] It provides a clean and effective method, particularly for the guanylation of weakly nucleophilic amines, such as electron-deficient anilines, which are often challenging substrates for other methods.^[10]

The reaction proceeds by the nucleophilic attack of an amine on chloroformamidine, followed by the elimination of HCl.



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Caption: General scheme for Guanidine synthesis.

Heterocyclic Chemistry: Building Blocks for Drug Discovery

Beyond guanidines, **chloroformamidine hydrochloride** is a key intermediate for constructing a wide variety of nitrogen-containing heterocycles, which form the core of many bioactive molecules.^[6] It serves as a reliable C-N-N synthon. For example, it is used in the synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are scaffolds for potential immunosuppressive agents.^[13] In a typical reaction, a suitable precursor is heated with **chloroformamidine hydrochloride**, often in a high-boiling solvent like dimethylsulfone, to drive the cyclization and formation of the fused heterocyclic system.^[13]

Emerging Applications

The utility of **chloroformamidine hydrochloride** continues to expand into new areas:

- Agrochemicals: It acts as a precursor in the formulation of modern herbicides and fungicides, contributing to crop protection.^[7]
- Materials Science: Researchers are exploring its use in the synthesis of novel polymers and as a molecular linker to improve the efficiency and stability of perovskite solar cells.^{[7][10]}

- Biochemical Probes: Its ability to form stable guanidinium groups is leveraged in biochemical research to study enzyme inhibition and protein-ligand interactions.[7]

Conclusion

Chloroformamidine hydrochloride has undergone a remarkable transformation from a historical footnote in chemical literature to a vital reagent in the modern synthetic chemist's toolkit. Its practical synthesis and unique reactivity have made it the go-to precursor for the construction of guanidines and complex N-heterocycles. For professionals in drug discovery and materials science, a thorough understanding of the history, properties, and applications of this compound is not merely academic—it is essential for unlocking new synthetic pathways and driving innovation.

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- To cite this document: BenchChem. [Chloroformamidine hydrochloride discovery and history]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1335040#chloroformamidine-hydrochloride-discovery-and-history]

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